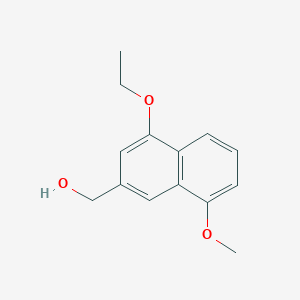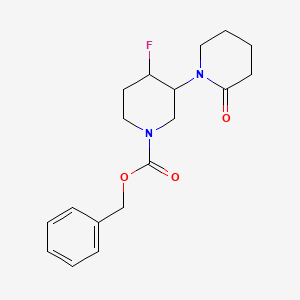dimethyl- CAS No. 88139-90-6](/img/structure/B8592740.png)
Silane, [(5-bromo-2-thienyl)methoxy](1,1-dimethylethyl)dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (5-bromo-2-thienyl)methoxydimethyl- is a chemical compound with the molecular formula C13H21BrOSi It is a silane derivative that features a 5-bromo-2-thienyl group attached to a methoxy group, which is further connected to a tert-butyl dimethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (5-bromo-2-thienyl)methoxydimethyl- typically involves the following steps:
Bromination of 2-thiophenemethanol: The starting material, 2-thiophenemethanol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield 5-bromo-2-thiophenemethanol.
Protection of the Hydroxyl Group: The hydroxyl group of 5-bromo-2-thiophenemethanol is protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the corresponding tert-butyldimethylsilyl ether.
Methoxylation: The protected intermediate is then subjected to methoxylation using a suitable methylating agent like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3) to yield the final product, Silane, (5-bromo-2-thienyl)methoxydimethyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Silane, (5-bromo-2-thienyl)methoxydimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 5-bromo-2-thienyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol or thiol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., diethyl ether, tetrahydrofuran).
Major Products Formed
Substitution: Amino or thiol derivatives of the original compound.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol or thiol derivatives.
科学研究应用
Silane, (5-bromo-2-thienyl)methoxydimethyl- has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized silanes and siloxanes, which are important in the development of advanced materials such as coatings, adhesives, and sealants.
Biological Studies: It is employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor modulators.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
作用机制
The mechanism of action of Silane, (5-bromo-2-thienyl)methoxydimethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an inhibitor or modulator of enzymes or receptors, thereby affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Similar Compounds
- Silane, (5-chloro-2-thienyl)methoxydimethyl-
- Silane, (5-fluoro-2-thienyl)methoxydimethyl-
- Silane, (5-iodo-2-thienyl)methoxydimethyl-
Uniqueness
Silane, (5-bromo-2-thienyl)methoxydimethyl- is unique due to the presence of the bromine atom in the 5-position of the thiophene ring, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and material science.
属性
CAS 编号 |
88139-90-6 |
|---|---|
分子式 |
C11H19BrOSSi |
分子量 |
307.32 g/mol |
IUPAC 名称 |
(5-bromothiophen-2-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H19BrOSSi/c1-11(2,3)15(4,5)13-8-9-6-7-10(12)14-9/h6-7H,8H2,1-5H3 |
InChI 键 |
WISSIMYDKQTOBN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(S1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester](/img/structure/B8592713.png)


![1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B8592733.png)
![ethyl 4-[2-(1H-imidazol-1-yl)acetamido]benzoate](/img/structure/B8592741.png)

